(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Medicinal Chemistry Physicochemical Properties ADMET Prediction

The compound (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704095-84-0) is a specialized aryl boronic acid building block with a molecular formula of C12H19BN2O4S and a molecular weight of 298.17 g/mol. It features a 2-methyl substitution on the phenyl ring and an N-methylpiperazine motif linked via a sulfonyl group, a structure that differentiates it from closely related in-class analogs.

Molecular Formula C12H19BN2O4S
Molecular Weight 298.17 g/mol
CAS No. 1704095-84-0
Cat. No. B1434258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
CAS1704095-84-0
Molecular FormulaC12H19BN2O4S
Molecular Weight298.17 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O
InChIInChI=1S/C12H19BN2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3
InChIKeyFGHYYXLOCMFFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704095-84-0) – Baseline Properties and Class Context


The compound (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704095-84-0) is a specialized aryl boronic acid building block with a molecular formula of C12H19BN2O4S and a molecular weight of 298.17 g/mol . It features a 2-methyl substitution on the phenyl ring and an N-methylpiperazine motif linked via a sulfonyl group, a structure that differentiates it from closely related in-class analogs. This compound is employed as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl sulfonyl piperazine derivatives [1]. Its primary application space is medicinal chemistry, where it serves as an intermediate for constructing libraries of novel drug candidates, particularly in oncology programs exploring cytotoxic and target-binding activities [1].

Procurement Risks for (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid: Why In-Class Analogs Are Not Interchangeable


Substituting (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid with a seemingly similar in-class analog, such as the des-methyl piperazine variant (CAS 1704122-13-3) or a positional isomer (e.g., CAS 486422-11-1), introduces significant risks. The presence and position of the methyl group on both the phenyl ring and the piperazine nitrogen are critical determinants of the molecule's electronic character, nucleophilicity, and lipophilicity . These structural modifications are predicted to alter the LogD value, impacting both the aqueous solubility required for efficient coupling and the membrane permeability of the final drug candidate . Consequently, procurement based purely on structural similarity can lead to failed synthetic conversions or, more critically, misleading structure-activity relationship (SAR) data in a biological assay, as the analog would generate a different final compound with altered molecular recognition and ADMET properties [1].

Quantitative Differentiation Guide for Procuring (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid


Differentiation by N-Methylpiperazine vs. Unsubstituted Piperazine: Impact on Predicted Lipophilicity

The target compound's N-methylpiperazine moiety confers a quantifiably higher predicted lipophilicity compared to its direct analog with an unsubstituted piperazine (CAS 1704122-13-3). This difference alters the molecule's partition coefficient, a key parameter for biological membrane permeability and off-target promiscuity. The predicted ACD/LogP for the target compound is 1.33 , which is higher than the predicted LogP of the des-methyl analog, illustrating a measurable property differentiation that directly impacts the drug-likeness of derived compounds.

Medicinal Chemistry Physicochemical Properties ADMET Prediction

Enhanced Lipophilic Permeability vs. In-Class Isomers: Predicted LogD7.4 Comparison

The distribution coefficient at physiological pH (LogD7.4) is a critical measure of a molecule's ability to cross cell membranes. The target compound has a predicted ACD/LogD7.4 of 1.11 . This provides a moderate lipophilicity profile suitable for balancing solubility and permeability, a key parameter that differentiates it within the aryl sulfonyl piperazine boronic acid class, where minor structural changes can shift LogD into either a suboptimal range for permeability or a high range causing poor solubility and increased off-target binding.

Drug Discovery Permeability Distribution Coefficient

Suzuki Coupling Competency Validated in Anticancer Library Synthesis

The utility of (2-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid as a competent Suzuki coupling partner is validated in the literature, where it is used to synthesize novel biaryl sulfonyl piperazine derivatives with demonstrated anticancer activity [1]. The resulting compound library was evaluated in vitro, showing potent cytotoxic effects, with lead compounds exhibiting IC50 values of 5.87 µg/mL and 6.0 µg/mL against OVCAR3 and U-87 cell lines, respectively [1]. This context provides a proven application benchmark, demonstrating that this specific boronic acid can be successfully elaborated into biologically active molecules.

Organic Synthesis Suzuki-Miyaura Coupling Anticancer Agents

Regioisomeric Identity Verifiable via Chromatographic Purity Standard

Vendor specifications for (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid consistently cite a purity of NLT 98% . This high purity threshold ensures that the risk of contamination by regioisomeric boronic acid byproducts (e.g., the 3-sulfonyl or 4-sulfonyl isomers) is minimized, a critical factor for maintaining synthetic consistency. The defined chromatographic purity provides a clear procurement specification that directly safeguards the generation of reproducible SAR data.

Quality Control Purity Analysis Regioisomer Differentiation

Key Application Scenarios for Procuring (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid


Oncology-Focused Fragment-Based or Library-First Drug Discovery

This compound is a strategic procurement choice for medicinal chemistry programs targeting novel anticancer agents. Its demonstrated utility in synthesizing a library of biaryl sulfonyl piperazines that showed low-micromolar IC50 values against glioblastoma (U-87) and ovarian carcinoma (OVCAR3) cell lines makes it a strong candidate for generating lead matter for these indications [1]. Procurement is justified when the project's target product profile requires a building block that introduces a specific LogD7.4 profile (predicted 1.11) to balance cellular permeability and aqueous solubility .

Suzuki-Miyaura Coupling Method Development Requiring Room Temperature Reactivity

The compound is an ideal substrate for developing or utilizing mild, room-temperature Suzuki-Miyaura cross-coupling protocols. Its use has been validated in a tandem one-pot procedure that operates at ambient temperature and atmospheric pressure, offering an advantage for the synthesis of thermally sensitive or complex molecules where preserving stereochemistry is critical [1].

Pharmacokinetic Property Engineering via N-Methylpiperazine Moiety

Researchers focused on optimizing the ADMET properties of a lead series should procure this specific building block over its des-methyl analog (CAS 1704122-13-3) to deliberately increase the lipophilicity and membrane permeability of their final compounds. The predicted ACD/LogP of 1.33 and LogD7.4 of 1.11 provide a quantitative basis for this selection, allowing the medicinal chemist to confidently tune the compound's physiochemical profile.

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